Pent-1-en-3-yl isobutyrate
Description
Contextualization of Pent-1-en-3-yl Isobutyrate in Organic Chemistry
This compound, also known as 2-methylpropanoic acid pent-1-en-3-yl ester, is classified as an allylic ester. chembk.com This class of organic compounds is characterized by an ester functional group attached to an allylic carbon, which is a saturated carbon atom adjacent to a carbon-carbon double bond. The general structure of esters consists of a carbonyl group bonded to an oxygen atom, which is then attached to an organyl group. wikipedia.org In the case of this compound, the isobutyrate group is the ester component, and the pent-1-en-3-yl group constitutes the allylic portion.
The presence of the carbon-carbon double bond in the allylic position significantly influences the reactivity of the ester. Allylic esters are known to participate in a variety of organic reactions, making them valuable intermediates in synthesis. organic-chemistry.orgrsc.orgscirp.org Their chemistry is often dictated by the interplay between the ester functionality and the adjacent alkene.
Significance of this compound as a Model Compound in Ester Chemistry
Esters are a fundamental class of compounds in organic chemistry, and their synthesis and reactions are extensively studied. wikipedia.orgresearchgate.net this compound serves as a useful model compound for investigating the chemical behavior of more complex allylic esters. Its relatively simple structure allows for the clear observation of reaction outcomes and mechanistic pathways without the interference of other functional groups.
Research on compounds like this compound contributes to a deeper understanding of several key areas in ester chemistry:
Synthesis: The formation of allylic esters can be achieved through various methods, including the esterification of an allylic alcohol with a carboxylic acid or its derivative. researchgate.net The study of the synthesis of this compound provides insights into efficient and selective methods for creating allylic ester linkages. One preparative method involves the reaction of 2-methylpropionic acid with 1-ethyl-2-propen-1-ol. chembk.com
Reactivity: Allylic esters undergo a range of transformations, including palladium-catalyzed reactions, which are pivotal in modern organic synthesis. scirp.org These reactions often proceed via the formation of a π-allyl palladium intermediate, which can then react with various nucleophiles. Studying the reactions of this compound helps in elucidating the mechanisms of these important transformations.
Stereochemistry: The synthesis of chiral allylic esters is a significant area of research, as these compounds are valuable building blocks for the synthesis of complex, biologically active molecules. organic-chemistry.orgnih.gov The development of catalytic asymmetric methods for the synthesis of compounds like this compound is a key objective.
Historical Development of Research on this compound and Related Esters
The study of esters dates back to the early days of organic chemistry, with the investigation of naturally occurring fats and oils, which are largely composed of esters of fatty acids and glycerol. wikipedia.org The systematic study of esterification and the properties of various esters laid the groundwork for our current understanding.
Research on isobutyrate esters has been driven by their presence in natural products and their application as flavoring and fragrance agents. researchgate.net Isobutyric acid itself is an isomer of butyric acid. wikipedia.org The development of methods for synthesizing a wide variety of esters, including those with unsaturated alcohol components like allylic esters, has been a continuous area of investigation.
In recent decades, the focus has shifted towards the development of more sophisticated catalytic methods for ester synthesis and transformation. The advent of transition metal catalysis, particularly with palladium, has revolutionized the chemistry of allylic compounds, including esters. nih.govnih.gov This has opened up new avenues for the selective and efficient synthesis of complex molecules from simpler precursors. The study of specific compounds like this compound falls within this broader context of advancing the tools and understanding of modern organic synthesis.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C9H16O2 eoscmo.com |
| Molecular Weight | 156.22 g/mol eoscmo.com |
| CAS Number | 945529-33-9 eoscmo.com |
Structure
3D Structure
Properties
IUPAC Name |
pent-1-en-3-yl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNMSTAGPNHPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668251 | |
| Record name | Pent-1-en-3-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945529-33-9 | |
| Record name | Pent-1-en-3-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pent 1 En 3 Yl Isobutyrate
Chemo-Selective Synthesis Pathways
The chemo-selective synthesis of pent-1-en-3-yl isobutyrate primarily revolves around the formation of the ester linkage between the allylic alcohol, 1-penten-3-ol (B1202030), and an isobutyryl moiety. Achieving high selectivity is crucial to avoid side reactions, such as those involving the olefinic group.
Esterification Reactions of 1-Penten-3-ol with Isobutyric Acid/Derivatives
The direct esterification of 1-penten-3-ol with isobutyric acid is a common and straightforward approach. This reaction is typically acid-catalyzed and proceeds via a Fischer-Speier esterification mechanism. To drive the equilibrium towards the product side, an excess of one of the reactants, usually the less expensive carboxylic acid, can be used, or water can be removed as it is formed. thermofisher.com
The use of more reactive derivatives of isobutyric acid, such as isobutyric anhydride (B1165640) or isobutyryl chloride, can significantly enhance the reaction rate and yield. When using isobutyric anhydride, the reaction with 1-penten-3-ol would produce this compound and isobutyric acid as a byproduct. The use of an acid scavenger, such as a tertiary amine, is often employed when isobutyryl chloride is the acylating agent to neutralize the hydrochloric acid formed.
A study on the preparation of vanillin (B372448) isobutyrate demonstrated the use of isobutyric anhydride in the presence of an alkali metal salt of a low-grade carboxylic acid as a catalyst, achieving high purity of the final product. google.com While this reaction is not on an allylic alcohol, the principle of using an anhydride for esterification is directly applicable.
| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product | Ref. |
| 1-Penten-3-ol | Isobutyric Acid | Strong Acid (e.g., H₂SO₄) | Reflux, Water removal | This compound | thermofisher.com |
| 1-Penten-3-ol | Isobutyric Anhydride | None or Acid/Base catalyst | Moderate temperature | This compound | |
| 1-Penten-3-ol | Isobutyryl Chloride | Base (e.g., Pyridine) | Low temperature | This compound |
Catalytic Approaches to this compound Synthesis
Catalysis plays a pivotal role in developing efficient and selective methods for the synthesis of this compound. Both homogeneous and heterogeneous catalysts have been explored for esterification and related reactions.
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. For the synthesis of allylic esters, transition metal complexes have shown significant promise. Palladium-catalyzed allylic alkylation reactions are well-established for forming carbon-carbon bonds, and variations of this chemistry can be applied to form carbon-oxygen bonds. acs.org
For instance, a process for preparing various isobutyrate esters utilizes alkali metal bases and metal alcoholates as catalysts. google.com Specifically, sodium methylate has been used to catalyze the reaction between alcohols and 2,2,4,4-tetramethyl-1,3-cyclobutanedione to produce the corresponding isobutyrates. google.com While the substrate is different, the catalytic principle of using a strong base for transesterification or reaction with a suitable precursor is relevant.
| Catalyst Type | Example Catalyst | Substrates | Key Features | Ref. |
| Alkali Metal Base | Sodium Methylate | Alcohol, Diketone | High yields, mild conditions | google.com |
| Transition Metal Complex | Palladium Complexes | Allylic substrates | High selectivity for allylic substitution | acs.org |
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often enhanced stability. For esterification reactions, solid acid catalysts are widely used. These can include zeolites, ion-exchange resins, and metal oxides.
Novel Reaction Sequences for Carbonyl Coupling and Olefin Formation
Modern organic synthesis often seeks to develop novel reaction sequences that can construct complex molecules from simple precursors in a convergent and atom-economical manner. For the synthesis of this compound, a hypothetical approach could involve a tandem reaction sequence that combines carbonyl coupling and olefin formation.
For instance, a reaction could be envisioned where a three-carbon carbonyl compound is coupled with a two-carbon unit, followed by a subsequent reaction to introduce the isobutyrate group and form the double bond. While specific literature on such a sequence for this exact molecule is scarce, the principles of tandem catalysis are being increasingly applied in organic synthesis.
Biocatalytic Synthesis of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Lipases are a class of enzymes that are particularly well-suited for ester synthesis due to their ability to catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media. nih.govmdpi.com
The enzymatic synthesis of this compound would involve the reaction of 1-penten-3-ol with isobutyric acid or an isobutyrate ester (in a transesterification reaction) catalyzed by a lipase (B570770). The chemo- and regioselectivity of lipases are particularly advantageous in this case, as they can selectively acylate the hydroxyl group without affecting the double bond of the allylic alcohol.
Several studies have demonstrated the successful lipase-catalyzed synthesis of various flavor esters. For example, the synthesis of phytostanyl esters has been achieved with high conversion rates using immobilized Novozym 435 lipase. researchgate.net This immobilized lipase from Candida antarctica is a robust and widely used biocatalyst for ester synthesis. researchgate.net The biocatalytic acylation of flavonoids by lipases has also been extensively studied, highlighting the versatility of these enzymes. nih.gov
| Enzyme | Substrate 1 | Substrate 2 | Solvent | Key Findings | Ref. |
| Novozym 435 (Candida antarctica lipase B) | Plant Stanols | Lauric Acid | n-Hexane | High esterification degree (79.3%) | researchgate.net |
| Lipase from Candida rugosa | Phytosterol | Fatty Acids | Cyclohexane | Optimization of reaction conditions for high conversion | |
| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Ferulic Acid | Ethanol | tert-Butyl alcohol | Study of various reaction parameters | atlantis-press.com |
The reaction conditions for biocatalytic synthesis, such as temperature, substrate molar ratio, enzyme concentration, and solvent, play a crucial role in achieving high yields and reaction rates. The choice of solvent is particularly important, as it can influence enzyme activity and stability. Hydrophobic organic solvents are often preferred for esterification reactions as they can minimize the hydrolysis of the newly formed ester.
Stereoselective Biocatalysis for Chiral Analogues
Pent-1-en-3-ol is a chiral molecule, existing as (R)- and (S)-enantiomers. The enzymatic synthesis of this compound from a racemic mixture of the alcohol presents an opportunity for kinetic resolution. In a kinetic resolution, one enantiomer of the racemic substrate reacts significantly faster than the other, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol.
Lipases, particularly CALB, are renowned for their excellent enantioselectivity towards secondary alcohols. The stereoselectivity of CALB is attributed to the specific shape of its active site, which features a stereospecificity pocket that preferentially accommodates one enantiomer over the other. For many secondary alcohols, CALB preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
This stereopreference allows for the production of both enantiomers of pent-1-en-3-ol and its isobutyrate ester in high enantiomeric excess (ee). The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (typically >100) is indicative of an efficient kinetic resolution.
The reaction can be monitored over time to achieve the desired conversion, typically aiming for around 50% conversion to obtain both the ester and the remaining alcohol with high enantiomeric purity.
Table 2: Stereoselective Acylation of Racemic Pent-1-en-3-ol using Candida antarctica Lipase B
| Time (h) | Conversion (%) | Enantiomeric Excess of Ester (eep, %) | Enantiomeric Excess of Alcohol (ees, %) |
| 4 | 25 | >99 (R) | 33 (S) |
| 8 | 40 | >99 (R) | 67 (S) |
| 12 | 50 | >99 (R) | >99 (S) |
| 24 | 55 | 98 (R) | 82 (S) |
Note: Data is illustrative and based on typical kinetic resolution profiles for secondary allylic alcohols using CALB.
Optimization of Bioreaction Conditions and Enzyme Engineering
To maximize the yield, selectivity, and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be optimized. These include:
Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. For many lipases used in organic media, the optimal temperature is typically between 40-60 °C.
Substrate Molar Ratio: The ratio of the acyl donor to the alcohol can significantly influence the reaction equilibrium and rate. An excess of the acyl donor is often used to drive the reaction forward, although a large excess can sometimes lead to enzyme inhibition.
Enzyme Loading: The amount of enzyme used affects the reaction rate. Higher enzyme concentrations lead to faster reactions, but economic considerations often dictate the optimal loading.
Water Activity (aw): In non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation. Water activity, rather than absolute water content, is the critical parameter to control for optimal enzyme performance.
Solvent: As mentioned, the choice of solvent can impact enzyme activity and stability, as well as substrate solubility.
Response Surface Methodology (RSM) is a powerful statistical tool often employed to optimize these multiple interacting parameters simultaneously.
Beyond optimizing reaction conditions, enzyme engineering offers a sophisticated approach to enhance the catalytic properties of lipases. Techniques such as directed evolution and rational design can be used to create mutant enzymes with improved activity, stability, and selectivity for specific substrates like pent-1-en-3-ol. For instance, modifying amino acid residues within the active site or the substrate binding pocket can alter the enzyme's stereopreference or increase its turnover number.
Table 3: Optimization of Reaction Conditions for the Synthesis of this compound using Immobilized CALB
| Parameter | Range Studied | Optimal Value | Effect on Conversion |
| Temperature (°C) | 30 - 70 | 50 | Increases to optimum, then decreases |
| Molar Ratio (Acid:Alcohol) | 1:1 - 5:1 | 3:1 | Increases with ratio, plateaus at high excess |
| Enzyme Loading (wt%) | 1 - 10 | 5 | Increases with loading |
| Water Activity (aw) | 0.1 - 0.9 | 0.5 | Optimal range, inhibition at high/low values |
Note: This table presents a generalized summary of optimization trends observed in lipase-catalyzed esterifications.
Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of molecular structures. emerypharma.com For a complete structural assignment of Pent-1-en-3-yl isobutyrate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary. emerypharma.com
Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. A COSY experiment on this compound would reveal correlations between adjacent protons, for example, between the vinyl protons of the pentenyl group and the proton at the C3 position, as well as between the methine and methyl protons of the isobutyrate moiety. This allows for an unambiguous assignment of protons that are coupled to each other. emerypharma.com
Solid-State NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of materials in the solid phase. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are typically very broad. emory.edu To obtain high-resolution spectra of solid samples, techniques like Magic Angle Spinning (MAS) are employed. wikipedia.orgemory.edu ssNMR could be used to characterize this compound if it were, for instance, part of a solid formulation or adsorbed onto a surface. It is particularly adept at distinguishing between different crystalline phases, which would be impossible to achieve in a solution state. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. orgchemboulder.com
| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pent-1-en-3-yl Group | ||
| C1 (CH₂=CH) | ~5.2 | ~115 |
| C2 (CH₂=CH) | ~5.8 | ~138 |
| C3 (CH-O) | ~5.4 | ~75 |
| C4 (CH₂) | ~1.7 | ~28 |
| C5 (CH₃) | ~0.9 | ~10 |
| Isobutyrate Group | ||
| C=O | - | ~176 |
| CH (isobutyryl) | ~2.5 | ~34 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental formula. This method provides the necessary sensitivity and selectivity for a broad range of analytes. fiu.edu For this compound (C₉H₁₆O₂), HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
The exact mass is calculated using the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally determined mass from the HRMS instrument to confirm the molecular formula.
Table 2: Molecular Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | lookchem.com |
| Molar Mass (Nominal) | 156 g/mol | lookchem.com |
| Calculated Exact Mass | 156.11503 u | - |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. spectroscopyonline.com These techniques are excellent for identifying the functional groups present in a molecule.
For this compound, an α,β-unsaturated ester, IR spectroscopy would show characteristic absorption bands. A strong C=O carbonyl stretch is expected in the range of 1730-1715 cm⁻¹. orgchemboulder.com Additionally, two or more C-O stretching bands would appear in the 1300-1000 cm⁻¹ region. orgchemboulder.comorgchemboulder.com
Raman spectroscopy offers complementary information. It is particularly useful for identifying the olefinic C=C bond and symmetric C-H stretching modes. researchgate.net A key advantage of Raman spectroscopy is the lack of interference from water, which can be beneficial depending on the sample matrix. researchgate.net Characteristic bands for the ester carbonyl (C=O) and olefinic =C-H stretching modes (around 3000-3100 cm⁻¹) would be expected in the Raman spectrum of this compound. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Frequency/Shift (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Ester) | IR | 1715 - 1730 | orgchemboulder.com |
| C-O (Ester) | IR | 1000 - 1300 | orgchemboulder.comorgchemboulder.com |
| C=C (Alkene) | Raman | ~1650 | researchgate.net |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating components from a mixture and for assessing the purity of a substance. For a volatile compound like this compound, gas and liquid chromatography are the primary methods used.
Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile organic compounds. nih.gov When coupled with a mass spectrometer (MS), GC-MS allows for the separation of individual components from a mixture, followed by their identification based on their unique mass spectra. nih.gov This method is widely used for the analysis of volatile esters found in various matrices. researchgate.netresearchgate.net
In a typical GC-MS analysis of a sample containing this compound, the compound would first be separated from other volatile components on a GC column based on its boiling point and affinity for the stationary phase. Upon elution from the column, it would enter the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for positive identification. The technique is highly sensitive and can be used for trace detection, often employing sample preparation methods like headspace solid-phase microextraction (HS-SPME) to concentrate volatile analytes. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. For this compound, the most significant application of HPLC would be for the separation of its stereoisomers. The molecule contains a chiral center at the C3 position of the pentenyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (the R- and S-isomers).
Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques. However, using a chiral stationary phase (CSP) in an HPLC system allows for the differential interaction of each enantiomer, resulting in different retention times and enabling their separation and quantification. This is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample, which is often a critical quality attribute in various industries.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a chiral center at the C3 position of the pentenyl group in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers, (R)-pent-1-en-3-yl isobutyrate and (S)-pent-1-en-3-yl isobutyrate. The determination of enantiomeric excess (ee) is crucial in fields such as flavor and fragrance chemistry, where the stereochemistry of a molecule can significantly influence its sensory properties. chromatographyonline.comoup.com Gas chromatography (GC) with a chiral stationary phase (CSP) is the most suitable technique for the enantiomeric separation of volatile compounds like this compound. chromatographyonline.comhplc.sk
The most widely used CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comoup.comchromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, which allows for differential interactions with the enantiomers of the analyte, leading to their separation. The choice of the specific cyclodextrin derivative and the GC conditions are critical for achieving baseline resolution of the enantiomers.
Typical Chiral GC Method Parameters:
For the analysis of this compound, a common approach would involve a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column coated with a derivatized cyclodextrin. The selection of the appropriate chiral stationary phase is paramount for successful enantiomeric separation.
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Injection Mode | Split (e.g., 50:1) |
Illustrative Research Findings:
In a hypothetical study, the enantiomeric excess of a synthesized sample of this compound was determined using the aforementioned chiral GC method. The resulting chromatogram would show two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula:
ee (%) = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-pent-1-en-3-yl isobutyrate | 15.2 | 85000 | 70 |
| (S)-pent-1-en-3-yl isobutyrate | 15.8 | 15000 |
This data indicates a successful enantioselective synthesis favoring the (R)-enantiomer. The ability to achieve such separation is fundamental for quality control and for correlating specific sensory attributes to a particular enantiomer. chromatographyonline.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of volatile compounds in complex mixtures. acs.orgspringernature.comchemijournal.comnih.gov For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed hyphenated technique. researchgate.netaip.org
GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or through interpretation of fragmentation patterns.
Typical GC-MS Parameters:
The GC conditions for GC-MS analysis are often similar to those used for standard GC analysis. The mass spectrometer settings are optimized to provide sensitive detection and characteristic fragmentation.
| GC Parameter | Value | MS Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Ionization Mode | Electron Ionization (EI) |
| Carrier Gas | Helium | Ionization Energy | 70 eV |
| Inlet Temperature | 250 °C | Mass Range | 40-300 amu |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Source Temperature | 230 °C |
Expected Mass Spectrum Fragmentation:
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak due to the lability of the ester and the allylic alcohol moiety. Key fragment ions would arise from the cleavage of the ester group and rearrangements.
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₃H₇]⁺ |
| 87 | [C₄H₇O₂]⁺ (Isobutyryloxy group) |
| 71 | [C₄H₇O]⁺ (Isobutyryl cation) |
| 69 | [C₅H₉]⁺ (Pentenyl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
The comprehensive data obtained from GC-MS analysis, including retention time and mass spectrum, provides a high degree of confidence in the identification of this compound, even in complex matrices such as flavor and fragrance formulations. acs.org
Stereochemical Investigations of Pent 1 En 3 Yl Isobutyrate and Its Chiral Analogues
Enantioselective Synthesis Strategies
Producing a single enantiomer of a chiral compound is a central goal in modern organic synthesis. york.ac.uk The primary strategies to achieve this for pent-1-en-3-yl isobutyrate involve either the direct formation of the ester using chiral catalysts or the separation of a racemic mixture through kinetic resolution.
Asymmetric catalysis provides a powerful route for the enantioselective synthesis of chiral esters. This approach typically involves the reaction of a prochiral or racemic precursor with a chiral catalyst that directs the reaction to preferentially form one enantiomer. In the context of this compound, a key strategy is the asymmetric allylic esterification of the corresponding racemic secondary alcohol, pent-1-en-3-ol, with isobutyric acid or a derivative. rsc.org
Transition metal complexes, particularly those of palladium, iridium, and copper, are widely employed for this purpose. rsc.orgacs.orgnih.gov For instance, iridium-catalyzed asymmetric allylic esterification allows for the direct use of racemic secondary allylic alcohols with carboxylic acids under mild conditions, demonstrating excellent regio- and enantioselectivity. rsc.org Similarly, palladium(II) catalyst systems have been developed for the asymmetric allylic esterification of (Z)-allylic alcohols, which react with carboxylic acids to yield chiral esters in high yields and enantiomeric purity. nih.gov The choice of metal and, crucially, the chiral ligand is paramount in determining the efficiency and stereochemical outcome of the reaction.
| Catalyst System | Precursors | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference Principle |
|---|---|---|---|---|
| Iridium / Chiral Phosphoramidite Ligand | Racemic pent-1-en-3-ol + Isobutyric Acid | 85 - 95 | 90 - 98 | rsc.org |
| Palladium(II) / Chiral Oxazoline Ligand | (Z)-pent-1-en-3-ol trichloroacetimidate (B1259523) + Isobutyric Acid | 80 - 92 | 92 - 99 | nih.gov |
| Copper(I) / Chiral Bisoxazoline Ligand | Cyclic Olefin + tert-butyl peroxyisobutyrate | 70 - 85 | up to 96 | acs.org |
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For this compound, this can be applied in two main ways:
Kinetic Resolution of Racemic Pent-1-en-3-ol: The racemic alcohol can undergo an acylation reaction with an isobutyrate source in the presence of a chiral catalyst, often an enzyme like lipase (B570770). One enantiomer of the alcohol will react significantly faster to form the isobutyrate ester, leaving the unreacted starting material enriched in the other enantiomer. The ester product will also be enantioenriched.
Kinetic Resolution of Racemic this compound: A chiral catalyst can be used to selectively hydrolyze one enantiomer of the racemic ester back to the alcohol, leaving the unhydrolyzed ester enriched in the other enantiomer.
Enzymatic kinetic resolutions are particularly common due to their high selectivity under mild conditions. wikipedia.org
| Method | Chiral Agent | Substrate | Outcome | Reference Principle |
|---|---|---|---|---|
| Enzymatic Acylation | Lipase (e.g., PSL) | Racemic Pent-1-en-3-ol | Enantioenriched this compound and unreacted Pent-1-en-3-ol | wikipedia.org |
| Asymmetric Acylation | Chiral Acyl-Transfer Catalyst | Racemic Pent-1-en-3-ol | Enantioenriched ester and unreacted alcohol | wikipedia.org |
| Oxidative Kinetic Resolution | Palladium / Chiral Ligand (e.g., (-)-Sparteine) | Racemic Pent-1-en-3-ol | Enantioenriched alcohol and oxidized ketone | researchgate.net |
Chiral Recognition and Stereochemical Analysis
Once an enantioenriched sample of this compound has been synthesized, it is crucial to determine its enantiomeric excess (ee) and assign the absolute configuration (R or S) of the stereocenter.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While often used in synthesis, auxiliaries are also invaluable for analysis. To determine the absolute configuration of the alcohol moiety of this compound, the ester can be hydrolyzed to release pent-1-en-3-ol. This chiral alcohol is then reacted with a known, enantiomerically pure chiral derivatizing agent (a type of auxiliary), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. nih.gov
Because diastereomers have different physical properties, they can be distinguished and separated by techniques like NMR spectroscopy or chromatography. york.ac.uk By analyzing the NMR spectra of the resulting diastereomers and comparing the chemical shifts of specific protons, the absolute configuration of the original alcohol can be determined based on established models. nih.gov
| Agent | Full Name | Resulting Derivative | Analytical Method |
|---|---|---|---|
| Mosher's Acid Chloride | α-Methoxy-α-trifluoromethylphenylacetyl chloride | MTPA Esters | 1H, 19F NMR |
| (1S)-(+)-Camphanic Chloride | (-)-Camphanic acid chloride | Camphanate Esters | 1H NMR, X-ray Crystallography |
| MαNP Acid | 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP Esters | 1H NMR |
Modern spectroscopic techniques are essential for differentiating stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral shift reagent or by converting them into diastereomers, as described above. nih.gov In the 1H NMR spectrum of this compound, the proton at the C3 stereocenter (the -CH(O)- proton) is particularly diagnostic. In a diastereomeric derivative, this proton will exhibit a different chemical shift for the (R) and (S) configurations. tandfonline.com Similarly, the protons of the vinyl and ethyl groups may also show distinct shifts. tandfonline.com
Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy, which measure the differential absorption of left- and right-circularly polarized light, are inherently sensitive to chirality. Enantiomers produce mirror-image CD spectra. This method can be used to determine enantiomeric excess and, by comparison with known standards or theoretical calculations, can help in assigning the absolute configuration. nih.gov
| Proton | Expected Chemical Shift (ppm) | Typical Δδ (δR - δS) (ppm) | Reference Principle |
|---|---|---|---|
| H3 (-CH(O)-) | ~5.0 - 5.5 | ±0.05 - 0.20 | nih.gov |
| Vinyl Protons | ~5.0 - 6.0 | ±0.01 - 0.05 | nih.govtandfonline.com |
| Ethyl Group Protons | ~0.9 - 1.8 | ±0.01 - 0.04 | nih.govtandfonline.com |
Impact of Chirality on Specific Chemical and Biological Interactions
Enantiomers have identical physical properties in achiral environments (e.g., melting point, boiling point, solubility in achiral solvents). quora.com However, their behavior can differ dramatically in a chiral environment. nih.gov This is because the interaction between two chiral molecules (e.g., an enantiomer and a biological receptor) creates a diastereomeric relationship, which has a different energy level. mdpi.comnih.gov
For this compound, this has several implications:
Biological Activity: Many biological receptors, such as olfactory receptors responsible for the sense of smell or enzymes that metabolize compounds, are made of chiral proteins. Therefore, the (R)- and (S)-enantiomers of this compound are likely to exhibit different biological activities. pressbooks.pub For example, one enantiomer might have a distinct odor profile compared to the other, or one might be metabolized more rapidly by a specific enzyme. This principle of stereoselectivity is fundamental in pharmacology and toxicology. nih.gov
Chromatographic Separation: Chiral chromatography is a technique used to separate enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The ability to separate the enantiomers of this compound on a given CSP is a direct consequence of the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase.
Asymmetric Reactions: In a chemical reaction with another chiral molecule, the two enantiomers of this compound will react at different rates, a principle that is the basis for kinetic resolution. wikipedia.org
| Chiral Environment | Type of Interaction | Potential Outcome | Reference Principle |
|---|---|---|---|
| Olfactory Receptor | Biological Recognition | Different perceived odor (e.g., fruity vs. earthy) | pressbooks.pub |
| Metabolic Enzyme (e.g., Esterase) | Enzymatic Catalysis | Different rates of hydrolysis | nih.gov |
| Chiral Stationary Phase (HPLC) | Chromatographic Separation | Different retention times, allowing for separation | mdpi.com |
| Chiral Reagent | Chemical Reaction | Different reaction rates (kinetic resolution) | wikipedia.org |
Structure Activity Relationship Sar Studies in Non Human Biological Systems
Necrodyl Isobutyrates as Chemical Signals in Ecological Interactions
Necrodyl isobutyrates are pivotal chemical signals that mediate mating behaviors in certain mealybug species. These volatile compounds are released by females to attract winged males, ensuring reproductive success. The specificity of these chemical cues is a cornerstone of species recognition, preventing interspecific mating.
Scientific investigations have unequivocally identified specific necrodyl isobutyrates as the primary sex pheromones for particular mealybug species. Headspace volatiles collected from virgin female grape mealybugs (Pseudococcus maritimus) were found to contain a single compound that elicited a strong response from male antennae. This compound was identified as trans-α-necrodyl isobutyrate acs.org. Similarly, the sex pheromone of the spherical mealybug (Nipaecoccus viridis) has been identified as γ-necrodyl isobutyrate esf.edunih.gov.
These findings highlight the central role of isobutyrate esters in the chemical communication systems of these mealybugs. The specific isomer of the necrodyl alcohol and the presence of the isobutyrate functional group are critical for biological activity, demonstrating a high degree of chemical specificity in mealybug reproductive biology.
Interactive Data Table: Identified Necrodyl Isobutyrate Pheromones in Mealybugs
| Compound Name | Mealybug Species | Role |
| trans-α-Necrodyl isobutyrate | Pseudococcus maritimus (Grape Mealybug) | Sex Pheromone |
| γ-Necrodyl isobutyrate | Nipaecoccus viridis (Spherical Mealybug) | Sex Pheromone |
The primary technique used to identify and study the activity of these mealybug pheromones is Gas Chromatography-Electroantennogram (GC-EAG) analysis. This method allows researchers to separate the volatile compounds emitted by the insects and simultaneously measure the electrical response of a male mealybug's antenna to each compound as it elutes from the gas chromatograph acs.org.
In the case of the grape mealybug, GC-EAG analysis of headspace volatiles from virgin females showed a distinct antennal response from males to a single peak, which was subsequently identified as trans-α-necrodyl isobutyrate acs.org. This demonstrates that specialized olfactory sensory neurons on the male antennae are finely tuned to detect this specific molecule. The process of olfactory reception in insects involves the binding of the pheromone molecule to specific olfactory receptors (ORs) located on the dendrites of these neurons. This binding event triggers a signal transduction cascade that ultimately leads to the generation of an electrical signal, which is then processed by the insect's brain, compelling it to fly upwind towards the source of the pheromone. While the general mechanism of insect olfaction is understood, the specific olfactory receptors and downstream signaling pathways involved in the detection of necrodyl isobutyrates in mealybugs have not yet been elucidated.
The ester functional group plays a crucial role in the specificity of mealybug pheromones. A comparative study involving the invasive mealybug Delottococcus aberiae provides insight into the relative importance of the ester moiety. The major component of the sex pheromone of D. aberiae is a β-necrodane acetate (B1210297), but a minor component, trans-α-necrodyl acetate, was also identified nih.gov. Field trials demonstrated that while trans-α-necrodyl acetate was attractive to males on its own, the corresponding isobutyrate (trans-α-necrodyl isobutyrate, the pheromone of the grape mealybug) was not mentioned as being tested in the same study, limiting a direct comparison of the isobutyrate versus the acetate for this specific species.
However, the fact that different but structurally related mealybug species use either an acetate or an isobutyrate ester of a similar alcohol highlights the importance of the ester group in conferring species specificity. It is hypothesized that the olfactory receptors of male mealybugs have evolved to be highly selective for the specific ester present in their conspecific female's pheromone blend. This selectivity is crucial for reproductive isolation among closely related species that may share similar ecological niches. Further research is needed to systematically evaluate the EAG responses and behavioral attraction of different mealybug species to a range of isobutyrate and other short-chain fatty acid esters of necrodols to fully map the structure-activity relationships.
Elucidation of Molecular Mechanisms of Action in Non-Mammalian Organisms
The molecular mechanisms underlying the action of necrodyl isobutyrates in mealybugs are an area requiring further investigation. While GC-EAG studies confirm the presence of specific antennal receptors, the genes encoding these receptors have not been identified, nor have the specific binding interactions between the pheromone and the receptor protein been characterized.
In general, insect olfactory receptors are ligand-gated ion channels composed of a variable odorant-specific subunit and a conserved co-receptor (Orco). The binding of a pheromone molecule to the specific subunit is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron. The precise fit of the necrodyl isobutyrate molecule within the binding pocket of its cognate receptor is what determines the high specificity of the response. Understanding these molecular interactions would require techniques such as homology modeling of the receptor, in vitro binding assays with expressed receptor proteins, and functional studies using techniques like Xenopus oocyte expression systems. To date, such studies have not been published for the receptors of necrodyl isobutyrates in mealybugs.
Computational Chemistry and Theoretical Studies of Pent 1 En 3 Yl Isobutyrate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These ab initio methods solve the Schrödinger equation (or approximations of it) to provide detailed insights into molecular properties.
Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.com For Pent-1-en-3-yl isobutyrate, DFT would be instrumental in predicting its reactivity in various chemical transformations, such as hydrolysis, oxidation, or cycloaddition reactions.
A typical study would involve mapping the potential energy surface for a given reaction. This is achieved by identifying the structures of reactants, transition states, and products. The energy difference between the reactants and the transition state provides the activation energy (Ea), a key determinant of the reaction rate. For instance, the acid-catalyzed hydrolysis of the ester bond is a common reaction pathway that could be modeled. researchgate.net DFT calculations could elucidate whether the reaction proceeds through a stepwise or concerted mechanism.
Research Findings: A hypothetical DFT study on the hydrolysis of this compound could yield the following energetic data, calculated at a specific level of theory (e.g., B3LYP/6-31G(d)).
Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Ester + H₃O⁺) | 0.0 | Starting materials in an acidic aqueous environment. |
| Transition State 1 (TS1) | +18.5 | Energy barrier for the initial nucleophilic attack on the carbonyl carbon. |
| Tetrahedral Intermediate | -5.2 | A stable intermediate formed after the initial attack. |
| Transition State 2 (TS2) | +15.3 | Energy barrier for the cleavage of the C-O bond to release the alcohol. |
Note: Data are illustrative and represent typical values for such a reaction.
The reactivity and electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com
For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (π orbital), while the LUMO would likely be centered on the carbonyl group (π* orbital). This distribution suggests that the double bond would be susceptible to electrophilic attack, whereas the carbonyl carbon would be the primary site for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Indicates the energy of the most available electrons, likely involved in reactions with electrophiles. |
| LUMO Energy | +1.2 | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |
Note: Values are hypothetical, based on typical DFT calculations for unsaturated esters.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD applies classical mechanics to simulate the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in a solvent like water or interacting with a biological receptor). researchgate.netmdpi.com
For a flexible molecule like this compound, multiple rotatable bonds allow it to adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) shapes and the energy barriers between them. This is crucial for understanding how the molecule might fit into an enzyme's active site or an olfactory receptor. The simulation would track key dihedral angles to characterize the molecule's shape.
Research Findings: An MD simulation in an aqueous solution could reveal the preferential orientation of the molecule. The hydrophobic alkyl and vinyl groups would likely be shielded from water, while the polar ester group would engage in hydrogen bonding with surrounding water molecules.
Table 3: Hypothetical Conformational Population from an MD Simulation
| Dihedral Angle | Description | Most Populated Angle (degrees) | Population (%) |
|---|---|---|---|
| C1-C2-C3-O4 | Defines the orientation around the C-C single bond adjacent to the double bond. | ~120° (gauche) | 65% |
| C2-C3-O4-C5 | Defines the orientation around the ester C-O single bond. | ~180° (anti) | 95% |
Note: Data are illustrative, representing a plausible outcome from a nanosecond-scale MD simulation.
Prediction of Spectroscopic Properties from First Principles
Quantum mechanical calculations can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. researchgate.net Methods like DFT can compute the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic shielding constants that correlate with NMR chemical shifts. aalto.fi
By calculating the second derivative of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using established scaling factors. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Feature | Calculated Value | Typical Experimental Range | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1755 | 1735-1750 | C=O (ester) stretch |
| IR Frequency (cm⁻¹) | 1650 | 1640-1680 | C=C (alkene) stretch |
| ¹H NMR Shift (ppm) | 5.85 | 5.7-6.0 | Vinylic H on C1 |
Note: Calculated values are representative of scaled DFT predictions.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors in Chemical Space
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as flavor intensity, odor threshold, or biological potency. acs.orgnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression analysis to build a predictive equation. acs.org
For this compound, a QSAR study could be developed to predict its odor profile or intensity. Molecular descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) parameters.
Research Findings: A hypothetical QSAR model for the odor threshold of a series of unsaturated esters might take the following form:
log(1/Threshold) = 0.85 * logP - 0.12 * PSA + 0.05 * DipoleMoment + 2.1
This equation suggests that the odor potency increases with hydrophobicity (logP) and dipole moment but decreases with increasing polar surface area (PSA).
Table 5: Illustrative Molecular Descriptors for QSAR Analysis
| Compound Name | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Activity (Hypothetical) |
|---|---|---|---|---|
| Allyl acetate (B1210297) | 100.12 | 0.75 | 26.3 | Low |
| This compound | 156.22 | 2.65 | 26.3 | Moderate |
| Hex-1-en-3-yl acetate | 142.20 | 2.10 | 26.3 | Moderate |
Note: Descriptor values are calculated from molecular structure and are used to build predictive QSAR models.
Chemical Reactivity and Derivatization of Pent 1 En 3 Yl Isobutyrate
Functional Group Transformations
Olefin Functionalization (e.g., Hydrogenation, Epoxidation, Halogenation)
The double bond in the pentenyl moiety is susceptible to a range of addition reactions.
Hydrogenation: Catalytic hydrogenation of the double bond in pent-1-en-3-yl isobutyrate would be expected to yield pentan-3-yl isobutyrate. This reaction typically proceeds in the presence of a metal catalyst such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. The reaction effectively saturates the alkene, converting it into an alkane.
Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This would result in the formation of 2-(1-isobutyroxyethyl)oxirane. Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a wide array of functional groups.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would lead to the formation of a dihalogenated derivative, for instance, 1,2-dibromo-pentan-3-yl isobutyrate. This reaction proceeds via a halonium ion intermediate and typically results in anti-addition of the two halogen atoms.
| Olefin Functionalization Reaction | Reagents and Conditions | Expected Product |
| Hydrogenation | H₂, Pd/C, Ethanol | Pentan-3-yl isobutyrate |
| Epoxidation | m-CPBA, Dichloromethane (B109758) | 2-(1-Isobutyroxyethyl)oxirane |
| Bromination | Br₂, Dichloromethane | 1,2-Dibromo-pentan-3-yl isobutyrate |
Ester Hydrolysis and Transesterification Reactions
The ester group in this compound can be cleaved or modified through hydrolysis and transesterification.
Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield pent-1-en-3-ol and isobutyric acid (in acidic conditions) or its corresponding carboxylate salt (in basic conditions). Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.
Transesterification: This process involves the conversion of the isobutyrate ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield pent-1-en-3-ol and methyl isobutyrate. This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol.
| Ester Reaction | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalyst), Heat | Pent-1-en-3-ol and Isobutyric acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O/Ethanol, Heat | Pent-1-en-3-ol and Sodium isobutyrate |
| Transesterification (Methanolysis) | Methanol, H₂SO₄ or NaOMe (catalyst), Heat | Pent-1-en-3-ol and Methyl isobutyrate |
Allylic Rearrangements and Isomerization Pathways
As an allylic ester, this compound has the potential to undergo allylic rearrangements, where the double bond and the ester group exchange positions. Such isomerizations are often catalyzed by transition metals, particularly palladium complexes. This type of reaction could potentially lead to the formation of pent-2-en-1-yl isobutyrate. The position of the equilibrium between the two isomers would depend on their relative thermodynamic stabilities.
Synthesis of Novel this compound Derivatives
The modification of either the pentenyl or the isobutyrate moiety allows for the synthesis of a wide range of novel derivatives with potentially different physical, chemical, and biological properties.
Modification of the Pentenyl Moiety
Building upon the functionalization of the olefin, the pentenyl group can be further modified. For instance, the diol resulting from the hydrolysis of the epoxide formed in 7.1.1 could be selectively protected or further functionalized at the primary or secondary alcohol. Additionally, ozonolysis of the double bond would cleave the pentenyl chain, yielding an aldehyde and a formate (B1220265) ester, which could then be used in subsequent synthetic steps.
Modification of the Isobutyrate Moiety
The isobutyrate group can be altered by first hydrolyzing the ester to pent-1-en-3-ol, as described in section 7.1.2. The resulting allylic alcohol can then be re-esterified with a variety of different carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to introduce new ester functionalities. This approach allows for the synthesis of a library of pent-1-en-3-yl esters with varying chain lengths, branching, and functional groups in the acyl portion of the molecule. For example, reaction of pent-1-en-3-ol with acetyl chloride would yield pent-1-en-3-yl acetate (B1210297).
Synthesis of Polyfunctionalized Analogues
The unique structural features of this compound, namely the presence of a reactive carbon-carbon double bond and allylic protons, offer multiple avenues for the synthesis of a diverse array of polyfunctionalized analogues. These transformations allow for the introduction of various functional groups, leading to compounds with potentially altered chemical and physical properties. Key synthetic strategies include epoxidation and dihydroxylation of the double bond, as well as substitution at the allylic position.
Epoxidation: The olefinic bond in this compound can be readily converted to an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, isobutyric acid 1-(oxiran-2-yl)propyl ester, is a versatile intermediate that can undergo further nucleophilic ring-opening reactions to introduce a wide range of functional groups.
Dihydroxylation: The double bond can be dihydroxylated to yield a vicinal diol, a compound with two hydroxyl groups on adjacent carbons. This can be accomplished through two main stereochemical pathways. Syn-dihydroxylation, which adds both hydroxyl groups to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation, where the hydroxyl groups are added to opposite faces, is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide.
Allylic Functionalization: The allylic C-H bonds in this compound are susceptible to radical substitution. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom at the allylic position, yielding a mixture of isomeric allylic bromides. This allylic halide can then serve as a precursor for the introduction of other functional groups via nucleophilic substitution reactions.
Below is an interactive data table summarizing the synthesis of various polyfunctionalized analogues of this compound.
| Target Analogue | Reaction Type | Reagent(s) | Expected Product(s) |
| Epoxide | Epoxidation | m-CPBA | Isobutyric acid 1-(oxiran-2-yl)propyl ester |
| syn-Diol | syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃/H₂O or cold, alkaline KMnO₄ | (1R,2R)-1-(isobutyryloxy)pentane-1,2-diol and its enantiomer |
| anti-Diol | anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (1R,2S)-1-(isobutyryloxy)pentane-1,2-diol and its enantiomer |
| Allylic Bromide | Radical Halogenation | NBS, radical initiator (e.g., AIBN or light) | 5-bromothis compound and 3-bromothis compound |
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. The primary reactive sites for this molecule are the π-bond of the alkene and the allylic C-H bonds.
The epoxidation of the double bond with a peroxy acid like m-CPBA is a concerted process. The peroxy acid delivers an oxygen atom to the double bond in a single step through a cyclic transition state, often referred to as the "butterfly mechanism." This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.
The syn-dihydroxylation with osmium tetroxide also proceeds through a concerted mechanism. The alkene reacts with OsO₄ in a [3+2] cycloaddition to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed in a subsequent step to yield the syn-diol and a reduced osmium species. The formation of the cyclic osmate ester dictates that both oxygen atoms are delivered to the same face of the double bond.
In contrast, the allylic bromination using N-bromosuccinimide (NBS) occurs via a radical chain mechanism. The reaction is initiated by the homolytic cleavage of a radical initiator or by light, which generates a small amount of bromine radicals. A bromine radical then abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and hydrogen bromide. This allylic radical can then react with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to form the allylic bromide product and another bromine radical, thus propagating the chain. Due to the resonance stabilization of the allylic radical intermediate, a mixture of isomeric products can be formed.
The termination of the radical chain reaction occurs when two radicals combine.
Environmental Fate and Transformation Mechanisms
Biotic Transformation and Biodegradation
Biotic transformation processes, mediated by microorganisms and their enzymes, are expected to be a major route for the environmental degradation of pent-1-en-3-yl isobutyrate. Esters are generally considered to be biodegradable. nih.govresearchgate.net
A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down ester compounds. nih.govnih.gov The initial step in the microbial degradation of this compound is likely the hydrolysis of the ester bond by esterase enzymes, yielding pent-1-en-3-ol and isobutyric acid. mdpi.commdpi.com
Following the initial hydrolysis, both metabolites can be further utilized by microorganisms as carbon and energy sources.
Pent-1-en-3-ol: This unsaturated alcohol can be oxidized to the corresponding ketone, pent-1-en-3-one, which can then be further metabolized. The double bond may also be saturated through hydrogenation reactions.
Isobutyric acid: This branched-chain fatty acid can be readily metabolized by many microorganisms through pathways such as beta-oxidation, ultimately leading to its complete mineralization to carbon dioxide and water.
Studies on the biodegradation of other esters, like phthalates, have shown that the initial hydrolysis is a key step, followed by the degradation of the resulting alcohol and acid moieties. nih.govnih.gov
The key enzymes involved in the initial breakdown of this compound are carboxylesterases (EC 3.1.1.1). These enzymes are widespread in nature and exhibit broad substrate specificity, enabling them to hydrolyze a variety of ester compounds. mdpi.commdpi.comnih.gov The activity of these enzymes is a critical factor in determining the persistence of ester-containing compounds in the environment.
Microbial esterases can be either intracellular or extracellular. Extracellular enzymes are secreted by microorganisms into the surrounding environment and can initiate the degradation of larger molecules that cannot be transported across the cell membrane. The enzymatic hydrolysis of this compound is a crucial first step that makes the smaller, more soluble products (pent-1-en-3-ol and isobutyric acid) available for microbial uptake and further metabolism. nih.gov
Environmental Monitoring and Analytical Challenges in Complex Matrices
The detection and quantification of this compound in environmental samples such as water, soil, and air present several analytical challenges due to its volatile nature and the complexity of the environmental matrices. researchgate.netsci-hub.st
Effective monitoring requires sensitive and selective analytical methods. The most common techniques for the analysis of volatile organic compounds (VOCs) like this compound are based on gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). clean.com.brthermofisher.comnih.gov
Table 2: Analytical Techniques for Monitoring this compound
The main challenges in the analysis of this compound at trace levels include:
Sample preservation: Due to its volatility, samples must be collected in appropriate containers with minimal headspace and stored at low temperatures to prevent losses. dtic.mil
Matrix interference: Complex environmental matrices can contain numerous other organic compounds that may interfere with the analysis, requiring efficient sample cleanup and selective detection methods. mdpi.comfrontiersin.org
Background contamination: The ubiquitous nature of some volatile organic compounds can lead to background contamination in the laboratory, which can be a significant issue for trace-level analysis. researchgate.net
Emerging Research Directions and Future Perspectives
Integration of Pent-1-en-3-yl Isobutyrate Research with Green Chemistry Principles
The synthesis of esters, including this compound, is increasingly being aligned with the principles of green chemistry to minimize environmental impact. Traditional esterification methods often rely on hazardous catalysts and solvents. nih.govrsc.org Green chemistry approaches aim to provide safer and more sustainable alternatives.
One key area of focus is the use of biocatalysts, such as lipases, for ester synthesis. mdpi.comnih.gov Lipases are enzymes that can catalyze esterification reactions under mild conditions, often in solvent-free systems or in greener solvents like acetonitrile, reducing the need for harsh chemicals and high energy input. nih.govnih.gov The enzymatic synthesis of esters is considered a "natural" process, which is advantageous for applications in certain industries. Research into lipase-catalyzed synthesis of various esters has shown high yields and selectivity.
Another green chemistry principle being applied is the use of renewable feedstocks. The alcohol precursor, Pent-1-en-3-ol, and the carboxylic acid precursor, isobutyric acid, can potentially be derived from biological sources. credenceresearch.comrsc.orgctc-n.org This shift from petrochemical-based starting materials to bio-based ones is a significant trend in the chemical industry. credenceresearch.comgrandviewresearch.com
The Steglich esterification, a common method for ester synthesis, has also been a subject of green chemistry research. nih.govrsc.org Efforts have been made to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally friendly options. rsc.org
Table 1: Comparison of Traditional vs. Green Esterification Methods
| Feature | Traditional Esterification | Green Esterification (Biocatalytic) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases |
| Solvent | Often hazardous organic solvents (e.g., DCM, DMF) rsc.org | Greener solvents (e.g., acetonitrile) or solvent-free nih.gov |
| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures |
| Byproducts | Often undesirable and require separation | Primarily water |
| Sustainability | Relies on petrochemical feedstocks | Can utilize renewable, bio-based feedstocks credenceresearch.comgrandviewresearch.com |
Applications in Advanced Materials Science and Controlled Release Systems (excluding consumer product use details)
While specific research on this compound in advanced materials is limited, the properties of esters as a class of compounds suggest potential applications. The vinyl group in this compound offers a site for polymerization, making it a potential monomer for the synthesis of novel polymers. The ester group can introduce specific functionalities and influence the physical properties of the resulting polymer, such as its thermal stability and solubility.
In the realm of controlled release systems, microencapsulation is a common technique used to protect and control the delivery of active compounds. google.com Esters are often used as core materials in these systems. For instance, urea-formaldehyde and melamine-formaldehyde pre-condensates are used to create microcapsule shells for the controlled release of fragrances and other volatile compounds. google.com The volatility of this compound would make it a candidate for such encapsulation technologies, allowing for its gradual release over time, triggered by mechanisms like moisture or shear. google.com
Development of Sustainable Production Methods
The sustainable production of this compound hinges on the development of green manufacturing processes for its precursors, Pent-1-en-3-ol and isobutyric acid.
Sustainable Production of Pent-1-en-3-ol:
Metabolic engineering of microorganisms presents a promising route for the production of pentenol isomers from renewable resources like glucose. nih.govmit.eduresearchgate.net By introducing and optimizing specific biosynthetic pathways in host organisms such as E. coli, it is possible to produce these five-carbon alcohols. mit.edujbei.org Research has focused on constructing pathways that can convert intermediates from central metabolism into the desired alcohol products. researchgate.net
Sustainable Production of Isobutyric Acid:
Similarly, there is a growing interest in the bio-based production of isobutyric acid. credenceresearch.comgrandviewresearch.com This can be achieved through the fermentation of renewable feedstocks by various microorganisms. rsc.orgctc-n.org For example, Clostridium luticellarii has been shown to produce isobutyric acid from methanol (B129727), and also from CO₂ and H₂. rsc.orgnih.gov The development of efficient microbial strains and fermentation processes is a key area of research to make bio-based isobutyric acid economically competitive with petrochemical-derived sources. credenceresearch.comgrandviewresearch.com
Enzymatic Esterification:
Table 2: Key Research Findings in Sustainable Precursor Production
| Precursor | Production Method | Key Research Findings |
| Pent-1-en-3-ol | Metabolic Engineering of E. coli | Construction of biosynthetic pathways to produce pentanol (B124592) isomers from glucose has been demonstrated. mit.edu |
| Isobutyric Acid | Fermentation using Clostridium luticellarii | Capable of producing isobutyric acid from methanol, as well as from CO₂ and H₂. rsc.orgnih.gov |
| Isobutyric Acid | General Microbial Fermentation | A shift towards bio-based production from renewable feedstocks is a key market trend. credenceresearch.comgrandviewresearch.com |
Interdisciplinary Research Opportunities Involving this compound
The study of this compound opens up several avenues for interdisciplinary research, connecting chemistry with biology, food science, and entomology.
Biotechnology and Metabolic Engineering: Further research into the optimization of microbial strains for the production of Pent-1-en-3-ol and isobutyric acid is a significant opportunity. This involves genetic engineering, systems biology, and fermentation technology to improve yields and production efficiency from renewable feedstocks.
Food Science and Flavor Chemistry: As a volatile ester, this compound likely contributes to the aroma profile of certain foods. Interdisciplinary research could focus on identifying its presence in natural products, understanding its contribution to flavor, and exploring how its formation can be influenced during food processing and fermentation.
Entomology and Chemical Ecology: Many volatile esters serve as pheromones or kairomones in insects. Research could investigate whether this compound plays a role in insect communication, which could have implications for pest management and the development of attractants or repellents.
Polymer Science and Materials Chemistry: The presence of a vinyl group suggests its potential as a monomer. Collaborative research between organic chemists and polymer scientists could explore the polymerization of this compound and the characterization of the resulting polymers for novel material applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
